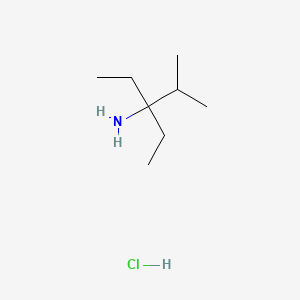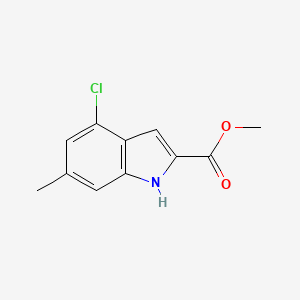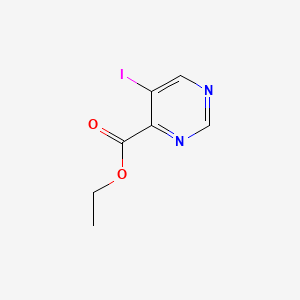
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylate, also known as IODO-3-CARBOX, is an organosulfur compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals and other biologically active substances. IODO-3-CARBOX has also been used for the synthesis of polymers and dyes.
Wirkmechanismus
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX acts as a catalyst in the synthesis of organic compounds. It can activate the reaction of 1,3-dioxane-2-thione with isoindoline, resulting in the formation of the product. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX can be used to activate the reaction of peptides and proteins, and to study the structure and function of proteins.
Biochemical and Physiological Effects
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs and other biologically active substances on the body, as well as to study the effects of various environmental factors on the body. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the mechanisms of action of drugs and other biologically active substances.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX is a versatile compound that can be used in a wide range of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX does not react with all compounds, and the reaction yields can vary depending on the reaction conditions and the reactants used.
Zukünftige Richtungen
There are many potential future directions for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX research. One potential direction is the development of new synthetic methods for the synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX and other organosulfur compounds. Additionally, the use of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX in the synthesis of polymers and dyes could be further explored. Another potential direction is the use of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX in the study of the biochemical and physiological effects of various compounds. Finally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX could be used in the development of novel drugs and other biologically active substances.
Synthesemethoden
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX can be synthesized by the reaction of 1,3-dioxane-2-thione with isoindoline in the presence of an acid catalyst. The reaction mixture is heated at 80-90°C for several hours, and the product is then extracted and purified. The yields of the reaction vary depending on the reaction conditions and the reactants used.
Wissenschaftliche Forschungsanwendungen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in a wide range of scientific research applications. It has been used in the synthesis of polymers and dyes, as well as in the synthesis of pharmaceuticals and other biologically active substances. It has also been used in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the structure and function of proteins and in the study of the mechanism of action of drugs.
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oxane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-10-5-1-2-6-11(10)13(17)15(12)20-14(18)9-4-3-7-19-8-9/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWHLMZVWNLQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)


![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)

![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)






